2-chloro-2-(2-fluorophenyl)acetic acid
Description
Properties
CAS No. |
873838-81-4 |
|---|---|
Molecular Formula |
C8H6ClFO2 |
Molecular Weight |
188.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-(2-fluorophenyl)acetic acid typically involves the chlorination and fluorination of phenylacetic acid derivatives. One common method includes the reaction of 2-fluorophenylacetic acid with thionyl chloride to introduce the chlorine atom. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-2-(2-fluorophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the compound can yield alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted phenylacetic acid derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced compounds.
Scientific Research Applications
Pharmaceutical Applications
1.1 Intermediate for Antiplatelet Drugs
One of the primary applications of 2-chloro-2-(2-fluorophenyl)acetic acid is as an intermediate in the synthesis of prasugrel, a potent antiplatelet medication used to prevent blood clots in patients with cardiovascular diseases. The compound serves as a precursor in the multi-step synthesis of prasugrel, which is marketed under the brand name Effient. Its role is crucial in enhancing the efficiency and yield of the final product, making it an essential component in pharmaceutical manufacturing processes .
1.2 Synthesis of Anxiolytic and Sedative Drugs
The compound is also involved in the synthesis of several anxiolytic and sedative medications. It acts as a precursor for benzophenone derivatives that exhibit antiallergic, anti-inflammatory, and antimalarial properties. Notably, it is used in synthesizing flunitrazepam, a powerful hypnotic and sedative drug, which underscores its importance in the pharmaceutical industry .
Case Studies and Research Findings
3.1 Case Study: Prasugrel Synthesis Optimization
A study focusing on optimizing the synthesis of prasugrel highlighted the efficiency gained by utilizing this compound as an intermediate. Researchers demonstrated that using this compound reduced reaction times and improved overall yield compared to traditional methods that did not employ this intermediate .
3.2 Research on Antiallergic Properties
Another research study investigated the antiallergic properties of derivatives synthesized from this compound. The findings indicated that certain derivatives exhibited significant anti-inflammatory effects, suggesting potential applications in treating allergic conditions .
Mechanism of Action
The mechanism of action of 2-chloro-2-(2-fluorophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the derivative or formulation used .
Comparison with Similar Compounds
Substituent Position and Physicochemical Properties
The positions of chlorine and fluorine on the phenyl ring significantly influence molecular properties. Key examples include:
*Target compound; †Calculated based on formula; ‡Molecular weight discrepancy noted in (listed as 218.61 but formula suggests 188.59).
- Acidity: The chlorine and fluorine substituents enhance acidity compared to non-halogenated acetic acids (e.g., acetic acid pKa ~2.5 vs. estimated pKa ~1.5–2.0 for halogenated analogs) .
- Hydrogen Bonding : High polar surface area (PSA ~37.3 Ų) suggests strong intermolecular interactions, impacting solubility and crystallinity .
Q & A
Q. What are the common synthetic routes for 2-chloro-2-(2-fluorophenyl)acetic acid, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, a chloroacetic acid derivative reacts with 2-fluorophenyl magnesium bromide under anhydrous conditions. Reaction optimization includes controlling temperature (0–5°C for Grignard reactions) and using catalysts like AlCl₃ for electrophilic aromatic substitution. Purity is ensured via recrystallization in ethanol/water mixtures and characterization by HPLC (≥98% purity) and NMR (e.g., H NMR δ 7.2–7.6 ppm for aromatic protons) .
Q. How does the ortho-fluorine substituent influence the compound’s physicochemical properties?
- Methodological Answer : The ortho-fluorine atom enhances electron-withdrawing effects, increasing acidity (pKa ~2.8) and lipophilicity (logP ~1.9). This is confirmed via computational modeling (DFT) and experimental titration. Comparative studies with meta- or para-fluoro analogs show reduced steric hindrance in ortho-substituted derivatives, impacting crystal packing (XRD data) and solubility in polar solvents .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- NMR : F NMR (δ -110 to -115 ppm) to confirm fluorine position.
- FT-IR : Peaks at 1700–1720 cm (C=O stretch) and 750–770 cm (C-F stretch).
- Mass Spectrometry : ESI-MS [M-H] at m/z 216.0.
- XRD : Monoclinic crystal system with P2/c space group .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinity to targets like cyclooxygenase-2 (COX-2). Parameters include binding energy (< -8 kcal/mol) and RMSD (<2 Å). Substituent effects (e.g., replacing Cl with Br) are modeled via QSAR using Hammett constants (σ = 0.11 for Cl) .
Q. What strategies resolve contradictory data in substituent effect studies?
- Methodological Answer : Contradictions arise from solvent polarity or steric effects. For example, ortho-fluorine may increase reactivity in aprotic solvents (DMSO) but reduce it in protic solvents (water). Systematic studies using kinetic assays (e.g., pseudo-first-order rate constants) and multivariate analysis (PCA) isolate variables. Cross-referencing with analogs like 2-chloro-2-(3-fluorophenyl)acetic acid clarifies trends .
Q. How is the compound’s stability assessed under physiological conditions?
- Methodological Answer : Stability is tested via:
- pH-dependent degradation : Incubate in PBS (pH 7.4) at 37°C for 24h; monitor via LC-MS.
- Plasma stability : Human plasma incubation (37°C, 1h) followed by protein precipitation (acetonitrile) and quantification.
- Light sensitivity : UV-Vis spectroscopy (λ = 254 nm) to detect photodegradation products .
Key Recommendations
- Experimental Design : Use blocking groups (e.g., tert-butyl esters) to prevent side reactions during functionalization.
- Data Validation : Cross-validate NMR assignments with DEPT-135 and HSQC for ambiguous signals.
- Biological Assays : Prioritize cell-based models (e.g., RAW 264.7 macrophages) for anti-inflammatory activity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
